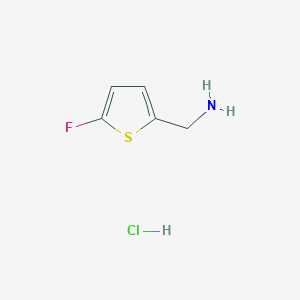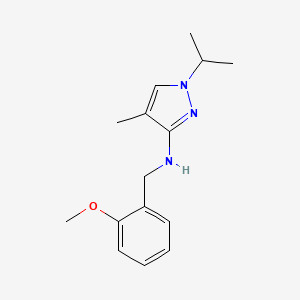![molecular formula C11H15F2N5 B11729484 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729484.png)
1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with an ethyl and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable scaffold in various applications, particularly in pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing the difluoromethyl group into the pyrazole ring. The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more environmentally friendly routes, as seen in the synthesis of similar compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester . These methods aim to reduce the environmental impact while maintaining high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are often complex and depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester: This compound shares the difluoromethyl group and pyrazole ring but differs in the substituents attached to the ring.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Another similar compound with a different functional group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C11H15F2N5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-9(8(2)6-15-17)7-14-10-4-5-18(16-10)11(12)13/h4-6,11H,3,7H2,1-2H3,(H,14,16) |
Clé InChI |
UKCHSAFWMUBTCK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11729404.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729418.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729422.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729426.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine](/img/structure/B11729436.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729440.png)
methylidene}-2,3-dihydropyridin-3-one hydrochloride](/img/structure/B11729445.png)

![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729461.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11729462.png)

![N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)

